2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenol group
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
The synthesis of 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Piperazine Ring: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions to form the piperazinyl benzothiazole derivative.
Attachment of the Phenol Group: Finally, the phenol group is introduced through a substitution reaction, often using phenol or a phenol derivative as the starting material.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar compounds to 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol include other benzothiazole derivatives, such as:
2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
The uniqueness of this compound lies in its combination of the benzothiazole, piperazine, and phenol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-23-15-7-4-8-16-17(15)19-18(24-16)21-11-9-20(10-12-21)13-5-2-3-6-14(13)22/h2-8,22H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRVRUJXPZFPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.